

Verifying the chelation structure of synthesized calcium glycinate.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	Calcium glycinate
Cat. No.:	B3028853
Get Quote	

Sehr geehrte Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, als Senior Application Scientist ist es meine Aufgabe, komplexe analytische Herausforderungen in praxisnahe und validierbare Protokolle zu übersetzen. Die Synthese von Chelat-Verbindungen wie Calciumglycinat ist ein etabliertes Verfahren, doch der entscheidende Schritt – die Verifizierung der erfolgreichen Chelatbildung – wird oft unterschätzt. Ein einfaches Gemisch aus Calciumsalz und Glycin besitzt nicht die gleichen pharmakokinetischen Vorteile wie ein echtes Chelat.

Dieser Leitfaden dient als umfassende Anleitung zur strukturellen Verifizierung von synthetisiertem Calciumglycinat. Wir werden uns nicht nur auf die Durchführung von Experimenten konzentrieren, sondern auch auf die Kausalität hinter der Wahl der Methoden und die Interpretation der Daten im Vergleich zu relevanten Alternativen. Ziel ist es, ein selbstvalidierendes System von Analysen zu etablieren, das die Integrität und Qualität Ihres Produkts sicherstellt.

Die Bedeutung der Chelatstruktur: Mehr als nur eine Mischung

Die Chelatbildung, bei der ein zentrales Calciumion von einem oder mehreren Glycin-Liganden "umklammert" wird, ist der Schlüssel zur Verbesserung der Bioverfügbarkeit.^[1] Organische Calciumverbindungen, insbesondere Aminosäurechelate, werden im Allgemeinen leichter vom Körper aufgenommen und verwertet als anorganische Quellen wie Calciumcarbonat.^{[2][3]}

Dieser Vorteil ergibt sich aus der Stabilität des Chelat-Rings, der das Calciumion vor unerwünschten Reaktionen im Verdauungstrakt schützt und seine Aufnahme erleichtert.

Um die erfolgreiche Synthese zu bestätigen, müssen wir nachweisen, dass eine neue chemische Verbindung mit distinkten Eigenschaften entstanden ist und nicht nur ein physikalisches Gemisch der Ausgangsstoffe vorliegt.

Vergleichsstandards in dieser Analyse:

- Synthetisiertes Calciumglycinat: Die zu prüfende Probe.
- Physikalisches Gemisch: Eine stöchiometrische Mischung aus einer Calciumquelle (z. B. CaCl_2) und Glycin.
- Ausgangsstoffe: Reines Glycin und das verwendete Calciumsalz.

Analytischer Workflow zur Verifizierung der Chelatstruktur

Ein multianalytischer Ansatz ist unerlässlich, um ein vollständiges und verlässliches Bild der Molekülstruktur zu erhalten. Die Kombination aus spektroskopischen und thermischen Methoden liefert sich gegenseitig bestätigende Beweise für die Chelatbildung.

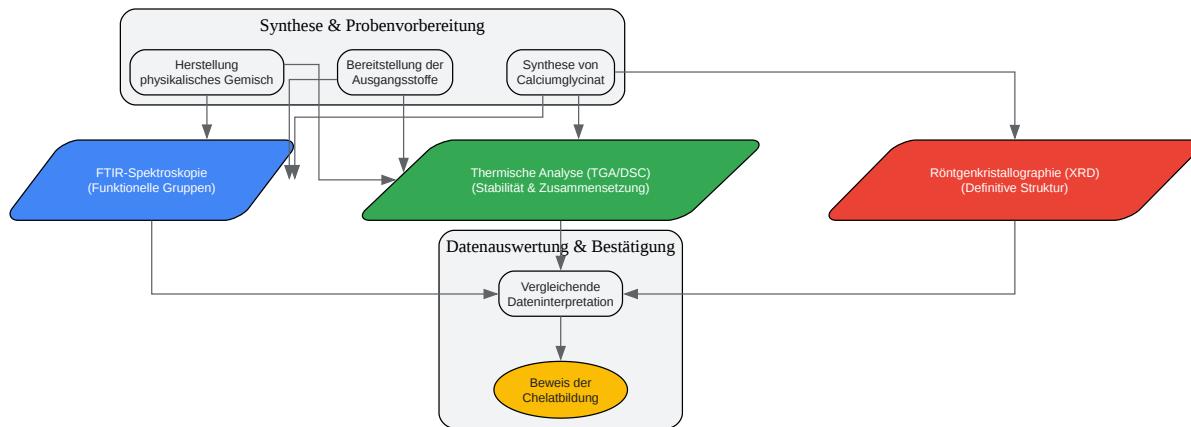
[Click to download full resolution via product page](#)

Abbildung 1: Workflow zur Verifizierung der Chelatstruktur von Calciumglycinat.

Methode 1: Fourier-Transform-Infrarotspektroskopie (FTIR)

Kausalität der Methodenauswahl (Expertise & Experience): FTIR ist eine schnelle und leistungsstarke Technik zur Identifizierung funktioneller Gruppen in einem Molekül.[4][5] Bei der Chelatbildung zwischen Calcium (Ca^{2+}) und Glycin treten signifikante Änderungen in den Schwingungsfrequenzen der Carboxylat- ($-\text{COO}^-$) und Amingruppen ($-\text{NH}_2$) auf. Dies liegt daran, dass die freien Elektronenpaare des Sauerstoff- und Stickstoffatoms zur koordinativen Bindung mit dem Calciumion beitragen.[6] Die Beobachtung dieser Verschiebungen ist ein starker Indikator für eine erfolgreiche Chelatbildung im Vergleich zu einem einfachen ionischen Salz oder einer physikalischen Mischung.

Detailliertes experimentelles Protokoll:

- Probenvorbereitung: Trocknen Sie alle Proben (Calciumglycinat, Glycin, Calciumsalz und das physikalische Gemisch) gründlich im Vakuum, um interferierende Wasserbanden zu minimieren.
- Messmethode: Verwenden Sie die ATR-Technik (Abgeschwächte Totalreflexion), da sie minimaler Probenvorbereitung bedarf und für feste Proben ideal ist.^[5] Alternativ kann die KBr-Pressling-Methode verwendet werden.
- Geräteeinstellungen:
 - Spektralbereich: 4000–400 cm⁻¹
 - Auflösung: 4 cm⁻¹
 - Scans: Mittelung über 32 Scans zur Verbesserung des Signal-Rausch-Verhältnisses.
- Datenerfassung: Nehmen Sie ein Hintergrundspektrum (leerer ATR-Kristall) auf. Analysieren Sie anschließend jede Probe.
- Datenanalyse: Vergleichen Sie die Spektren. Achten Sie besonders auf die Positionen der asymmetrischen und symmetrischen Valenzschwingungen der Carboxylatgruppe sowie der Deformationsschwingungen der Amingruppe.

Erwartete Ergebnisse und Interpretation:

Funktionelle Gruppe	Typische Wellenzahl (Glycin)	Erwartete Wellenzahl (Calciumglycinat-Chelat)	Begründung der Verschiebung
Carboxylat (-COO ⁻) asym. Valenz	~1610 cm ⁻¹	~1580–1590 cm ⁻¹	Die Koordination mit Ca ²⁺ schwächt die C=O-Doppelbindung, was zu einer niedrigeren Frequenz führt.
Carboxylat (-COO ⁻) sym. Valenz	~1410 cm ⁻¹	~1415–1425 cm ⁻¹	Die symmetrische Schwingung wird durch die Koordination leicht beeinflusst und kann sich zu höheren Frequenzen verschieben.
Amino (-NH ₂) Deformationsschwingung	~1500 cm ⁻¹	~1510–1520 cm ⁻¹	Die Beteiligung des freien Elektronenpaares des Stickstoffs an der koordinativen Bindung verändert die Schwingungsenergie.

Ein physikalisches Gemisch würde im Wesentlichen eine Überlagerung der Spektren der einzelnen Komponenten zeigen, ohne die charakteristischen Bandenverschiebungen, die auf eine neue chemische Bindung hindeuten.

Methode 2: Thermische Analyse (TGA/DSC)

Kausalität der Methodenauswahl (Expertise & Experience): Die simultane thermische Analyse (TGA/DSC) misst die Massenänderung (TGA) und den Wärmefluss (DSC) einer Probe als Funktion der Temperatur.^{[7][8]} Eine neu gebildete Chelat-Verbindung wird ein einzigartiges thermisches Zersetzungprofil aufweisen, das sich von dem eines physikalischen Gemischs

oder der einzelnen Ausgangsstoffe unterscheidet.[9][10] Dies liefert einen starken Beweis für die Bildung einer neuen thermisch stabileren (oder instabileren) Entität.

Detailliertes experimentelles Protokoll:

- Probenvorbereitung: Wägen Sie präzise ca. 5–10 mg jeder Probe in einen Aluminium- oder Keramikiegel ein.
- Geräteeinstellungen:
 - Temperaturbereich: 25 °C bis 600 °C (oder höher, je nach erwarteter Zersetzung).
 - Heizrate: 10 K/min.
 - Atmosphäre: Stickstoff (inert), mit einer Flussrate von 50 ml/min, um Oxidation zu verhindern.
- Datenerfassung: Führen Sie für jede Probe einen Heizlauf durch und zeichnen Sie die TGA-Kurve (% Masse vs. Temperatur) und die DSC-Kurve (Wärmefluss vs. Temperatur) auf.
- Datenanalyse: Analysieren Sie die Zersetzungsstufen (Massenverluste bei bestimmten Temperaturen) und die zugehörigen thermischen Ereignisse (endotherme/exotherme Peaks).

Erwartete Ergebnisse und Interpretation:

Probe	Erwartetes TGA-Profil	Erwartetes DSC-Profil	Interpretation
Glycin	Ein einziger scharfer Massenverlust bei der Zersetzungstemperatur (~230–250 °C).	Scharfer endothermer Peak, der der Zersetzung entspricht.	Charakteristisches Profil einer reinen Aminosäure.
Physikalisches Gemisch	Mehrere Zersetzungsschritte, die den einzelnen Komponenten (z. B. Wasserverlust, Zersetzung von Glycin) entsprechen.	Eine Kombination der Peaks der einzelnen Komponenten.	Das Profil ist eine Summe der Teile, was auf keine starke Wechselwirkung hindeutet.
Calciumglycinat-Chelat	Ein oder mehrere Zersetzungsschritte bei Temperaturen, die deutlich von denen des Glycins abweichen (oft höhere thermische Stabilität).	Neue endotherme/exotherme Peaks, die nicht in den Ausgangsstoffen vorhanden sind und den Abbau des Chelats anzeigen.	Die Bildung einer neuen Verbindung mit anderer thermischer Stabilität und Bindungsenergie ist bestätigt.

Methode 3: Röntgenkristallographie (XRD)

Kausalität der Methodenauswahl (Expertise & Experience): Die Röntgenkristallographie ist die "Goldstandard"-Methode zur endgültigen Bestimmung der dreidimensionalen Atomstruktur einer kristallinen Verbindung.[11] Wenn das synthetisierte Calciumglycinat kristallin ist, kann XRD die exakten Bindungslängen, Bindungswinkel und die Koordination des Calciumions durch die Glycin-Liganden aufklären.[12] Dies liefert den unanfechtbaren Beweis für die Chelatstruktur.

Detailliertes experimentelles Protokoll (Pulver-XRD):

- Probenvorbereitung: Die Probe muss mikrokristallin und homogen sein. Verreiben Sie die Probe vorsichtig in einem Achtramörser zu einem feinen Pulver.

- Probenhalter: Füllen Sie das Pulver in einen flachen Probenhalter und sorgen Sie für eine glatte, ebene Oberfläche.
- Geräteeinstellungen (typisch für Cu-K α -Strahlung):
 - Spannung/Strom: 40 kV / 40 mA.
 - Scanbereich (2θ): 5° bis 70°.
 - Schrittweite: 0,02°.
 - Messzeit pro Schritt: 1–2 Sekunden.
- Datenerfassung: Führen Sie den Scan durch, um das Beugungsmuster (Intensität vs. 2θ) zu erhalten.
- Datenanalyse: Vergleichen Sie das Diffraktogramm des synthetisierten Produkts mit denen der Ausgangsstoffe und des physikalischen Gemischs.

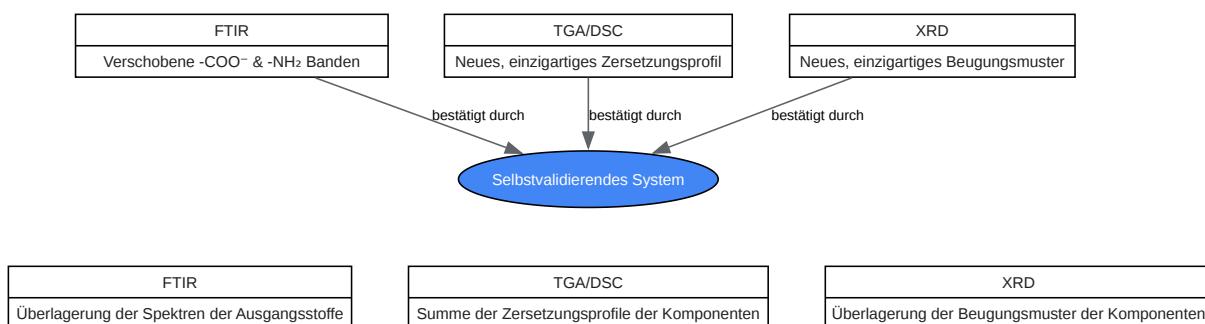
Erwartete Ergebnisse und Interpretation:

Probe	Erwartetes Pulver-XRD-Muster	Interpretation
Glycin & Calciumsalz	Jeweils ein charakteristisches Diffraktogramm mit scharfen Peaks an spezifischen 2θ -Positionen.	Definiert die kristallinen Phasen der Ausgangsstoffe.
Physikalisches Gemisch	Eine einfache Überlagerung der Diffraktogramme von Glycin und dem Calciumsalz.	Es sind keine neuen kristallinen Phasen entstanden. Die Komponenten liegen nebeneinander vor.
Calciumglycinat-Chelat	Ein völlig neues und einzigartiges Diffraktogramm mit Peaks an Positionen, die in keinem der Ausgangsstoffe vorhanden sind.	Dies beweist die Bildung einer neuen kristallinen Phase mit einer anderen Gitterstruktur, was eine direkte Folge der Chelatbildung ist.

Für eine vollständige Strukturaufklärung wäre eine Einkristall-Röntgenstrukturanalyse erforderlich, die jedoch die Züchtung eines geeigneten Einkristalls voraussetzt.

Zusammenfassender Vergleich und selbstvalidierendes System

Die Stärke dieses Ansatzes liegt in der Kombination orthogonaler Techniken.



[Click to download full resolution via product page](#)

Abbildung 2: Logische Beziehung der Ergebnisse für ein selbstvalidierendes System.

Eine Verschiebung im FTIR-Spektrum deutet auf eine molekulare Interaktion hin. Ein neues thermisches Profil in der TGA/DSC bestätigt, dass es sich um eine neue Verbindung mit veränderten Bindungsenergien handelt. Ein einzigartiges XRD-Muster beweist schließlich die Bildung einer neuen kristallinen Struktur. Wenn alle drei Methoden konsistente Ergebnisse liefern, die auf die Bildung einer neuen Entität hindeuten, ist die Chelatstruktur mit hoher Sicherheit verifiziert.

Referenzen

- Calcium - Mikronährstoffcoach. Mikronährstoffcoach. Verfügbar unter: [[Link](#)]

- Bioverfügbarkeit von Calcium – der Schlüssel zu starken Knochen und allgemeinem Wohlbefinden. wbcil. Verfügbar unter: [\[Link\]](#)
- Calcium kaufen - Die besten Calciumpräparate. Zentrum der Gesundheit. Verfügbar unter: [\[Link\]](#)
- Der Unterschied zwischen organischem und anorganischem Calcium. HPMC. Verfügbar unter: [\[Link\]](#)
- Vergleich der Bioverfügbarkeit von Calcium aus pflanzlichen Lebensmitteln mit der Calcium-Bioverfügbarkeit aus Magermilch. Forschungsinstitut für pflanzenbasierte Ernährung - IFPE Gießen. Verfügbar unter: [\[Link\]](#)
- Chelat. DocCheck Flexikon. Verfügbar unter: [\[Link\]](#)
- Röntgenkristallografie. DocCheck Flexikon. Verfügbar unter: [\[Link\]](#)
- TGA/DSC - Simultane Thermische Analyse. Mettler Toledo. Verfügbar unter: [\[Link\]](#)
- FTIR-Spektroskopie: Leistungsstarke Analyse. SemiSol Analytik GmbH. Verfügbar unter: [\[Link\]](#)
- Thermogravimetrischer Analysator (TGA/TG). NETZSCH Analyzing & Testing. Verfügbar unter: [\[Link\]](#)
- FTIR-Spektroskopie anschaulich erklärt. YouTube. Verfügbar unter: [\[Link\]](#)
- Chelator. DocCheck Flexikon. Verfügbar unter: [\[Link\]](#)
- Fourier-Transformations-IR-Spektroskopie einfach erklärt. Quality Analysis. Verfügbar unter: [\[Link\]](#)
- Thermische Analyse. Mettler Toledo. Verfügbar unter: [\[Link\]](#)
- Erklärung der simultanen thermischen Analyse - TGA+DSC. Linseis. Verfügbar unter: [\[Link\]](#)
- 2.2.24 IR- Spektroskopie. European Pharmacopoeia. Verfügbar unter: [\[Link\]](#)

- Fourier-Transformations-IR-Spektroskopie. Chemie.de. Verfügbar unter: [[Link](#)]
- Die NMR-Lösungsstruktur des Calmodulin/C20W-Komplexes. CORE. Verfügbar unter: [[Link](#)]
- Verfahren zur Herstellung von Aminosäure-Chelat-Verbindungen.... Google Patents. Verfügbar unter:
- Kristallstrukturanalyse. Wikipedia. Verfügbar unter: [[Link](#)]
- Labor für thermische Analysen (DSC, TMA, TGA). atu-lab. Verfügbar unter: [[Link](#)]
- NMR-spektroskopische Untersuchungen binärer Palladium-Peptid-Komplexe.... Eldorado - Repository of the TU Dortmund. Verfügbar unter: [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. Chelat - DocCheck Flexikon [[flexikon.doccheck.com](#)]
- 2. MikronährstoffCoach®: Mikronährstoffe / [mikronaehrstoffcoach.com](#) [[mikronaehrstoffcoach.com](#)]
- 3. News - Der Unterschied zwischen organischem und anorganischem Calcium [[ihpmc.com](#)]
- 4. FTIR-Spektroskopie: Leistungsstarke Analyse | SemiSol [[semisol.de](#)]
- 5. m.youtube.com [[m.youtube.com](#)]
- 6. Fourier-Transformations-IR-Spektroskopie [[chemie.de](#)]
- 7. mt.com [[mt.com](#)]
- 8. linseis.com [[linseis.com](#)]
- 9. analyzing-testing.netzsch.com [[analyzing-testing.netzsch.com](#)]
- 10. mt.com [[mt.com](#)]
- 11. Röntgenkristallografie - DocCheck Flexikon [[flexikon.doccheck.com](#)]

- 12. Kristallstrukturanalyse – Wikipedia [de.wikipedia.org]
- To cite this document: BenchChem. [Verifying the chelation structure of synthesized calcium glycinate.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3028853#verifying-the-chelation-structure-of-synthesized-calcium-glycinate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com